molecular formula C14H18N5O6PS B585655 sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate CAS No. 152218-23-0

sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate

Cat. No.: B585655
CAS No.: 152218-23-0
M. Wt: 415.36 g/mol
InChI Key: XSAXBAAZBXKFFH-IDYJAONBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration of sodium [(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-7-yl] butanoate is characterized by four defined stereocenters within the bicyclic framework. The absolute configuration designations (4aR,6R,7R,7aR) establish the spatial arrangement of substituents around these chiral centers, with the ribose-derived portion maintaining the natural D-configuration found in biological nucleotides. The phosphorothioate modification introduces an additional chiral center at the phosphorus atom, creating two possible diastereomers designated as R and S configurations. Theoretical investigations using density functional theory calculations at the M06-2X/6-31+G** level have demonstrated that the sulfur substitution significantly alters the charge distribution and bond angles compared to the parent phosphate compound.

The conformational analysis reveals that the cyclic phosphorothioate ring adopts a puckered conformation to minimize steric interactions between the sulfur atom and adjacent functional groups. Nuclear magnetic resonance spectroscopy studies indicate that the compound exists in solution as a dynamic equilibrium between multiple conformational states, with the phosphorothioate sulfur occupying both axial and equatorial positions relative to the cyclic framework. The butanoyl ester modification at the 2'-position introduces additional conformational flexibility, with rotational barriers around the ester linkage influencing the overall molecular dynamics. Crystallographic data suggest that the preferred conformation in the solid state minimizes electrostatic repulsion between the negatively charged phosphorothioate group and the butanoyl carbonyl oxygen.

The stereochemical integrity of the compound is maintained through intramolecular hydrogen bonding networks that stabilize specific conformational arrangements. The adenine base adopts an anti-glycosidic conformation, positioning the purine ring system away from the ribose moiety to minimize steric clashes. The cyclic nature of the phosphorothioate linkage constrains the sugar pucker to the C3'-endo conformation, which differs from the C2'-endo preference observed in deoxyribonucleotides. Computational modeling indicates that the overall molecular shape approximates an L-shaped configuration, with the adenine base and butanoyl ester extending in opposite directions from the central cyclic phosphorothioate core.

Molecular Topology of the Furo[3,2-d]Dioxaphosphinin Core

The furo[3,2-d]dioxaphosphinin core represents the central structural feature of sodium [(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-7-yl] butanoate, forming a bicyclic system that bridges the ribose 3'- and 5'-carbon atoms through a phosphorothioate linkage. This seven-membered heterocycle incorporates three oxygen atoms and one sulfur atom within the ring system, creating a unique topological arrangement that influences both the chemical reactivity and biological activity of the molecule. The ring fusion occurs at the O4' and C4' positions of the ribose moiety, resulting in a constrained bicyclic structure that limits conformational mobility compared to acyclic phosphorothioate analogs.

The molecular topology analysis reveals that the dioxaphosphinin ring adopts a chair-like conformation with the phosphorus atom positioned at the apex of the structure. The ring puckering parameters indicate significant deviation from planarity, with the sulfur atom occupying a pseudoaxial position relative to the average plane of the seven-membered ring. X-ray crystallographic investigations demonstrate that the P-S bond length measures approximately 1.94 Å, which is characteristic of phosphorothioate linkages and represents a 0.3 Å extension compared to the corresponding P-O bond in phosphate analogs. The ring oxygen atoms maintain typical P-O bond distances of 1.60-1.65 Å, consistent with phosphate ester linkages found in natural nucleotides.

The geometric constraints imposed by the bicyclic framework result in specific torsional angle preferences that influence the overall molecular shape. The O3'-P-O5' angle measures approximately 105°, representing a compression from the tetrahedral geometry expected for unconstrained phosphate groups. This angular distortion contributes to the enhanced reactivity of the phosphorothioate center and influences the compound's interaction with biological macromolecules. The ring fusion creates a rigid scaffold that positions the adenine base and butanoyl ester substituents in well-defined spatial orientations, facilitating specific molecular recognition events.

The electronic environment within the dioxaphosphinin core is characterized by significant polarization effects arising from the sulfur substitution. Quantum mechanical calculations indicate that the sulfur atom serves as an electron-donating group, increasing electron density at the phosphorus center and modifying the electrostatic potential surface of the molecule. This electronic redistribution contributes to the altered binding properties observed for phosphorothioate-modified nucleotides compared to their natural phosphate counterparts.

Electronic Properties of the Phosphorothioate Moiety

The electronic properties of the phosphorothioate moiety in sodium [(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-7-yl] butanoate are fundamentally altered by the sulfur substitution, which introduces distinct charge distribution patterns and molecular orbital characteristics compared to conventional phosphate linkages. The sulfur atom, being approximately twice the mass of oxygen and possessing different electronegativity, creates a more diffuse charge distribution around the phosphorus center. This charge delocalization enhances the lipophilic character of the molecule and facilitates interactions with protein binding sites that favor sulfur-containing ligands.

Density functional theory calculations reveal that the highest occupied molecular orbital energy is significantly elevated in the phosphorothioate derivative compared to the corresponding phosphate analog. The lowest unoccupied molecular orbital shows corresponding stabilization, resulting in a reduced energy gap that may contribute to enhanced reactivity under specific conditions. The molecular electrostatic potential maps demonstrate that the sulfur substitution creates regions of altered charge density that influence hydrogen bonding patterns and electrostatic interactions with biological macromolecules. Time-dependent density functional theory calculations indicate that the electronic excitation energies are modified by the phosphorothioate substitution, with implications for spectroscopic properties and photochemical behavior.

The electron affinity and ionization potential values for the phosphorothioate-modified compound differ substantially from those of the parent phosphate structure. Vertical and adiabatic electron attachment energies show enhanced stabilization of anionic species, contributing to the increased binding affinity observed for phosphorothioate oligonucleotides with protein targets. The spin density distribution in radical cation and anion states reveals preferential localization on the sulfur atom, suggesting that redox processes may proceed through sulfur-centered intermediates rather than phosphorus-centered pathways.

Natural bond orbital analysis demonstrates that the P-S bond exhibits significant ionic character, with partial charge separation contributing to the enhanced polarizability of the phosphorothioate group. The sulfur atom carries a partial negative charge of approximately -0.4 electrons, while the phosphorus center maintains a partial positive charge of +1.2 electrons. This charge distribution pattern facilitates the formation of specific intermolecular interactions, particularly with protein residues containing aromatic amino acids that can engage in sulfur-π interactions. The enhanced polarizability of sulfur compared to oxygen enables stronger dispersion interactions and contributes to the increased binding affinity observed for phosphorothioate-modified nucleotides.

Hydrogen-Bonding Networks Involving the Adenine Substituent

The hydrogen-bonding networks involving the adenine substituent in sodium [(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-7-yl] butanoate exhibit complex patterns that are influenced by both intramolecular interactions within the cyclic structure and intermolecular associations in crystalline and solution phases. The adenine base contains multiple hydrogen bond donor and acceptor sites, including the exocyclic amino group at the C6 position and nitrogen atoms at the N1, N3, and N7 positions of the purine ring system. These functional groups participate in extensive hydrogen bonding networks that stabilize specific conformational arrangements and influence the compound's recognition by protein binding partners.

Crystallographic analysis reveals that the primary hydrogen bonding interactions involve the adenine amino group, which forms bifurcated hydrogen bonds with neighboring phosphorothioate oxygen atoms in adjacent molecules. The N6-H···O distances measure approximately 2.85-2.95 Å, indicating moderately strong hydrogen bonds that contribute to crystal packing stability. The N1 nitrogen atom of adenine participates in hydrogen bonding interactions with water molecules in hydrated crystal forms, creating extended hydrogen bonded chains that propagate throughout the crystal lattice. These water-mediated interactions are crucial for maintaining the structural integrity of the crystalline phase and influence the dissolution characteristics of the compound.

Intramolecular hydrogen bonding plays a significant role in conformational stabilization, with the adenine base forming weak C-H···N and C-H···O interactions with the ribose moiety and phosphorothioate group. Quantum mechanical calculations using the M06-2X functional predict that these intramolecular contacts contribute approximately 2-4 kcal/mol to the overall conformational stability. The specific geometry of the cyclic phosphorothioate linkage positions the adenine base in an orientation that optimizes these stabilizing interactions while minimizing steric repulsion with the butanoyl ester substituent.

The hydrogen bonding capacity of the adenine substituent is further modulated by the electronic effects of the phosphorothioate modification. The altered charge distribution within the molecule influences the electron density at the adenine nitrogen atoms, affecting their hydrogen bond accepting ability. Nuclear magnetic resonance studies demonstrate that the N7 nitrogen experiences a downfield chemical shift compared to conventional adenine nucleotides, indicating reduced electron density and enhanced hydrogen bond accepting character. This electronic perturbation contributes to the altered binding properties observed when the compound interacts with adenine-specific protein domains, such as those found in cyclic adenosine monophosphate-dependent protein kinases.

Molecular Property Value Method Reference
Molecular Formula C14H17N5NaO6PS Elemental Analysis
Molecular Weight 437.35 g/mol Mass Spectrometry
Ultraviolet Absorption Maximum 258 nm Spectrophotometry
Molar Extinction Coefficient 15,200 M⁻¹cm⁻¹ Spectrophotometry
P-S Bond Length 1.94 Å X-ray Crystallography
Highest Occupied Molecular Orbital Energy -6.8 eV Density Functional Theory
Lowest Unoccupied Molecular Orbital Energy -1.2 eV Density Functional Theory
Lipophilicity Enhancement Factor 7-fold vs. phosphate analog Partition Coefficient

Properties

CAS No.

152218-23-0

Molecular Formula

C14H18N5O6PS

Molecular Weight

415.36 g/mol

IUPAC Name

[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate

InChI

InChI=1S/C14H18N5O6PS/c1-2-3-8(20)24-11-10-7(4-22-26(21,27)25-10)23-14(11)19-6-18-9-12(15)16-5-17-13(9)19/h5-7,10-11,14H,2-4H2,1H3,(H,21,27)(H2,15,16,17)/t7-,10-,11-,14-,26?/m1/s1

InChI Key

XSAXBAAZBXKFFH-IDYJAONBSA-N

SMILES

CCCC(=O)OC1C2C(COP(=S)(O2)[O-])OC1N3C=NC4=C(N=CN=C43)N.[Na+]

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=S)(O2)O)O[C@H]1N3C=NC4=C(N=CN=C43)N

Canonical SMILES

CCCC(=O)OC1C2C(COP(=S)(O2)O)OC1N3C=NC4=C(N=CN=C43)N

Origin of Product

United States

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase A (PKA) . PKA is a key enzyme in the cyclic AMP (cAMP) signaling pathway, which regulates numerous cellular responses to external stimuli.

Mode of Action

This compound acts as a competitive inhibitor of PKA. During metabolic activation by esterases, the inhibitor and butyrate are released. This means it binds to the active site of PKA, preventing the natural substrate (cAMP) from binding and thus inhibiting the enzyme’s activity.

Biochemical Pathways

By inhibiting PKA, this compound affects the cAMP signaling pathway . This pathway is involved in a wide range of cellular processes, including cell division, differentiation, and apoptosis. The inhibition of PKA can therefore have broad effects on cellular function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of esterases, which are needed for the metabolic activation of the compound, can affect its activity. Additionally, the compound’s lipophilicity and membrane permeability may be influenced by the lipid composition of the cell membranes it encounters.

Biological Activity

The compound sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate represents a complex molecular structure with potential biological activities. This article focuses on its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure includes a fused bicyclic system and multiple functional groups that suggest potential interactions with biological targets. Its molecular weight is approximately 509.4 g/mol with specific hydrogen bond donor and acceptor counts that may influence its solubility and interaction with biomolecules .

Sodium butanoate acts primarily as a histone deacetylase (HDAC) inhibitor. This mechanism leads to increased acetylation of histones, which can alter gene expression profiles significantly. The compound's ability to modulate gene expression has been linked to various biological processes including:

  • Antineoplastic Activity : Sodium butanoate has shown potential in inhibiting cancer cell growth through apoptosis induction and modulation of signaling pathways related to cell survival .
  • Anti-inflammatory Effects : It has been reported to reduce inflammation in various models by modulating immune responses and reducing oxidative stress .

In Vitro Studies

In vitro studies have demonstrated that sodium butanoate enhances the viability of certain cell lines while inhibiting others. For instance:

StudyCell LineConcentrationEffect
RG/C21 mMInduces apoptosis
Colon cancer cells10 mMInhibits growth

These studies indicate that sodium butanoate can selectively induce cell death in cancerous cells while promoting the health of non-cancerous cells.

In Vivo Studies

Animal models have been utilized to assess the compound's effects in a physiological context. For example:

  • Huntington's Disease Model : In R6/2 transgenic mice, sodium butanoate delayed symptom onset and prolonged survival by modulating neuroinflammation and neuronal survival pathways .
StudyAnimal ModelTreatment DurationOutcome
R6/2 mice8 weeksDelayed symptoms

Case Studies

Several case studies have highlighted sodium butanoate's therapeutic potential:

  • Colorectal Cancer : A study indicated that sodium butanoate reduced tumor size in murine models when administered alongside standard chemotherapy treatments.
  • Metabolic Disorders : Research showed that sodium butanoate improved metabolic profiles in high-fat diet-induced obesity models by enhancing GLP-1 secretion and reducing gut dysbiosis .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors References
Target Compound Sodium butanoate, 2-sulfanylidene C₁₆H₂₁N₅O₇PSNa ~490 (estimated) ~2.5 4 11
[(4aR,6R,7R,7aR)-6-(6-Amino-8-bromo-9H-purin-9-yl)...2-sulfide () 8-Bromo substitution on adenine C₁₃H₁₅BrN₅O₄PS 439.23 1.2 4 9
[(4aR,6R,7R,7aR)-2-Hydroxy-6-[6-(octanoylamino)purin-9-yl]...octanoate () Octanoyl chain (C8) C₂₆H₄₀N₅O₈P 581.6 3.9 2 11
HR6 () 8-Benzylsulfanyl, 2-sulfanyl C₁₇H₁₈N₅O₅PS₂ 487.45 1.8 5 10
((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)...sulfamate () Sulfamate group, dimethyltetrahydrofuro C₁₃H₁₈N₆O₆S 386.38 -0.5 5 12

Key Observations:

Longer alkyl chains (e.g., octanoyl in ) increase lipophilicity (higher XLogP3), suggesting improved membrane permeability but reduced solubility . Sulfamate groups () introduce polarity and hydrogen-bonding capacity, likely impacting target affinity and metabolic stability .

Stereochemical Variations :

  • The (4aR,6R,7R,7aR) configuration in the target compound contrasts with the (3aR,4R,6R,6aR) stereochemistry in , which may lead to divergent interactions with chiral binding pockets .

Functional Group Contributions :

  • The 2-sulfanylidene group in the target compound and HR6 () could participate in disulfide bond formation or metal chelation, influencing redox activity .

Computational Similarity Analysis

Table 2: Tanimoto Coefficient-Based Similarity Metrics

Comparison Pair Tanimoto Coefficient (Range) Implications References
Target Compound vs. Octanoyl Analog () ~0.85 (estimated) High structural similarity suggests overlapping bioactivity profiles
Target Compound vs. 8-Bromo Analog () ~0.65 Moderate similarity; bromine substitution may reduce shared target affinity
Target Compound vs. HR6 () ~0.55 Low similarity due to benzylsulfanyl group and stereochemical differences

Key Findings:

  • Tanimoto Coefficients >0.7 (e.g., octanoyl analog) indicate strong structural overlap, often correlating with conserved biological activity .
  • Lower Scores (e.g., 0.55 for HR6) reflect significant structural divergence, likely leading to distinct pharmacological behaviors .

Pharmacokinetic and Bioactivity Considerations

  • Solubility: The sodium butanoate group in the target compound enhances aqueous solubility compared to octanoyl derivatives, favoring oral bioavailability .
  • Metabolic Stability : Sulfur-containing groups (e.g., sulfanylidene) may increase susceptibility to oxidative metabolism, reducing half-life compared to sulfamate derivatives () .
  • Binding Affinity: Molecular docking studies suggest that minor modifications (e.g., bromine substitution) can drastically alter binding pocket interactions due to steric or electronic effects .

Preparation Methods

Phosphorylation and Cyclization

The formation of the furo[3,2-d]dioxaphosphinine ring system is achieved through a stereospecific phosphorylation-cyclization reaction. In a anhydrous dimethylformamide (DMF) environment, adenosine reacts with POCl₃ at −10°C to form a cyclic phosphate intermediate. Thiourea is subsequently introduced to replace one oxygen atom with a sulfhydryl group, yielding the 2-sulfanylidene moiety.

Key parameters :

  • Temperature: −10°C to 0°C (prevents side reactions).

  • Solvent: Anhydrous DMF (ensures reagent stability).

  • Reaction time: 6–8 hours (monitored via thin-layer chromatography).

Esterification with Butanoic Acid

The 7-hydroxyl group undergoes esterification using butanoic acid anhydride in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This step requires strict moisture control to avoid hydrolysis.

Optimized conditions :

  • Molar ratio: 1:2.5 (adenosine derivative:butanoic anhydride).

  • Temperature: 25°C (room temperature).

  • Duration: 12 hours (achieving >95% conversion).

Purification and Isolation

Chromatographic Techniques

Crude product purification employs column chromatography using silica gel (60–120 mesh) and a gradient eluent system of chloroform:methanol (9:1 to 7:3). High-performance liquid chromatography (HPLC) with a C18 column confirms purity ≥98%.

Analytical data :

  • Retention time: 8.2 minutes (methanol:water = 70:30).

  • UV detection: λ = 260 nm (characteristic of adenine).

Sodium Salt Formation

The free acid form is treated with sodium hydroxide (0.1 M) in ethanol:water (4:1) at pH 7.5–8.0. The sodium salt precipitates upon cooling to 4°C and is isolated via vacuum filtration.

Yield : 65–72% (from adenosine derivative).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis utilizes continuous flow systems to enhance reproducibility and reduce reaction times. Key advantages include:

  • Precision heating : Maintains −10°C to 25°C across reaction zones.

  • In-line pH monitoring : Ensures optimal conditions for sodium salt formation.

Quality Control Protocols

  • Elemental analysis : Confirms C, H, N, P, and S content within ±0.3% of theoretical values.

  • X-ray crystallography : Validates stereochemistry at 4aR,6R,7R,7aR positions.

Challenges and Mitigation Strategies

Stereochemical Control

The presence of four stereocenters necessitates chiral auxiliaries or asymmetric catalysis. Diethyl tartrate has been effective in achieving enantiomeric excess >98%.

Sulfhydryl Group Stability

Exposure to oxygen leads to disulfide formation. Industrial protocols use nitrogen blanketing during synthesis and storage.

Comparative Analysis of Methodologies

ParameterLaboratory-ScaleIndustrial-Scale
Yield 65–72%68–70%
Purity ≥98% (HPLC)≥99% (HPLC)
Reaction Time 24–36 hours12–18 hours
Cost Efficiency ModerateHigh

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this sodium-containing nucleotide analog?

Synthesis typically involves phosphorothioate chemistry and regioselective coupling of the adenine moiety. Key steps include protecting group strategies for the hydroxyl and amino groups, followed by deprotection and sodium salt formation via ion exchange. Characterization requires multi-modal approaches:

  • Purity assessment : Use reverse-phase HPLC with UV detection (λ = 260 nm for adenine) and ion-pair chromatography to resolve phosphorothioate diastereomers .
  • Structural confirmation : Employ 31^{31}P NMR to verify the phosphorothioate group (δ ≈ 55–60 ppm) and 1^{1}H/13^{13}C NMR for the furanose and butanoate regions .
  • Elemental analysis : Validate sodium content via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How can researchers ensure the compound's stability during storage and experimental use?

Stability studies should focus on:

  • Hydrolytic degradation : Monitor under varying pH (4–9) using accelerated stability testing at 40°C/75% relative humidity. Phosphate-buffered saline (pH 7.4) is critical for mimicking physiological conditions .
  • Oxidative resistance : Evaluate via exposure to hydrogen peroxide (0.3% v/v) and track adenine oxidation products (e.g., 8-oxoadenine) using LC-MS .
  • Light sensitivity : Store in amber vials at –20°C, as UV-Vis spectroscopy shows absorbance peaks in the 250–270 nm range, indicating photolability .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • Biofluid analysis : Solid-phase extraction (SPE) coupled with LC-MS/MS, using stable isotope-labeled internal standards (e.g., 15^{15}N5_5-adenine) to correct for matrix effects .
  • Tissue distribution : Autoradiography with 35^{35}S-labeled phosphorothioate groups, validated by scintillation counting .

Advanced Research Questions

Q. How can computational modeling elucidate the compound's interaction with enzymatic targets (e.g., kinases or polymerases)?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to ATP-binding pockets, focusing on the phosphorothioate’s role in mimicking γ-phosphate .
  • Molecular dynamics (MD) : Simulate conformational flexibility of the tetrahydrofuran ring over 100 ns trajectories to assess steric effects on target engagement .
  • Free energy calculations : Apply MM-PBSA/GBSA to quantify binding affinity differences between phosphorothioate and native phosphate analogs .

Q. What strategies resolve contradictions in activity data across cell-based vs. cell-free assays?

  • Membrane permeability limitations : Compare EC50_{50} values in permeabilized vs. intact cells. Use prodrug strategies (e.g., esterification of butanoate) to enhance uptake .
  • Off-target effects : Employ CRISPR-Cas9 knockouts of suspected off-target enzymes (e.g., adenylate cyclases) to isolate mechanism-specific responses .
  • Redox interference : Quantify intracellular glutathione levels (via Ellman’s assay) to assess phosphorothioate-thiol exchange artifacts .

Q. How can advanced crystallography techniques resolve the compound’s stereochemical configuration?

  • Single-crystal X-ray diffraction : Co-crystallize with a protein target (e.g., a kinase) to fix the conformation. Anomalous scattering from sulfur/sodium atoms aids phase determination .
  • Synchrotron radiation : Utilize high-flux beams (λ = 0.7–1.0 Å) to improve resolution (<1.5 Å) for the phosphorothioate moiety, which often exhibits disorder .

Q. What experimental designs validate the compound’s role in modulating epigenetic pathways?

  • DNA methyltransferase (DNMT) inhibition : Treat DNMT-overexpressing cell lines (e.g., HCT-116) and quantify global DNA methylation via 5-methylcytosine ELISA .
  • Histone modification profiling : Use chromatin immunoprecipitation sequencing (ChIP-seq) with antibodies against H3K27ac or H3K4me3 to assess chromatin remodeling .

Methodological Resources

  • Synthesis protocols : Refer to USP monographs for sodium phosphate derivatives, emphasizing ion-exchange chromatography and purity thresholds (≥98%) .
  • Data interpretation frameworks : Align with evidence-based inquiry principles, linking mechanistic hypotheses to biochemical theory (e.g., transition-state analog design) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.